CID 71417848

Description

No data about CID 71417848 (structure, properties, or applications) is present in the provided evidence. For authoritative details, direct access to PubChem or specialized chemical databases would be required, which is beyond the scope of the provided materials.

Properties

CAS No. |

827022-93-5 |

|---|---|

Molecular Formula |

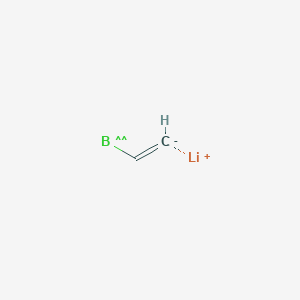

C2H2BLi |

Molecular Weight |

43.8 g/mol |

InChI |

InChI=1S/C2H2B.Li/c1-2-3;/h1-2H;/q-1;+1 |

InChI Key |

QWQUURVNRSIMQV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[B]C=[CH-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71417848 involves specific synthetic routes that include multiple reaction steps. The exact synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that developed the compound. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 71417848 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 71417848 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71417848 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, methodologies for comparing compounds are discussed in several contexts:

General Approaches to Compound Comparison

Structural and Functional Analysis :

- and describe comparing compounds based on spectroscopic data (e.g., ¹H NMR, MS/MS) and bioactivity profiles. For example, compound 4 from Amanita hemibaphasubsp.javanica showed 80.5% inhibition against H. pylori strain 51, outperforming quercetin (34.4%) .

- lists similarity scores (0.85–0.93) for structurally related compounds, such as brominated benzothiophene derivatives, using molecular descriptors like TPSA (Topological Polar Surface Area) and GI absorption .

Synthetic and Analytical Workflows :

Example of a Comparative Framework (Hypothetical)

If CID 71417848 were a benzothiophene derivative (analogous to compounds in ), a comparison might include:

Critical Limitations in the Evidence

- Absence of this compound: No structural, synthetic, or bioactivity data is provided for this compound.

- Focus on Methodologies : The evidence emphasizes general practices for chemical research (e.g., compound characterization in –16) but lacks case studies involving specific CIDs.

- Machine Learning Dominance : Most documents focus on NLP models (e.g., BERT, GPT-2) rather than cheminformatics .

Recommendations for Further Research

To address the query effectively, the following steps would be necessary (outside the provided evidence):

Retrieve This compound data from PubChem or SciFinder.

Conduct structural similarity searches (e.g., using Tanimoto coefficients).

Compare pharmacological properties (e.g., via ChEMBL or DrugBank).

Perform in silico or experimental assays to validate functional differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.